

Physical and chemical properties of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate

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Compound of Interest

Compound Name: *Methiocarb sulfoxide*

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An In-depth Technical Guide to 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, a significant metabolite of the carbamate pesticide methiocarb. This document details experimental protocols for its analysis and for the characterization of its primary biological function as a cholinesterase inhibitor. The information is intended to support researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science.

Introduction

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, also known as **methiocarb sulfoxide**, is the primary oxidation product of methiocarb, a broad-spectrum carbamate pesticide. As a metabolite, its presence and toxicological profile are of significant interest in environmental monitoring and food safety. Like its parent compound, **methiocarb sulfoxide** is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the

nervous system. This guide provides an in-depth analysis of its properties and the methodologies used for its study.

Physical and Chemical Properties

The physical and chemical properties of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate are summarized in the table below. These properties have been compiled from various chemical databases and literature sources.

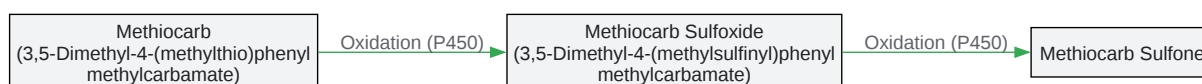
| Property | Value | Reference(s) |
|------------------------------|---|---------------------|
| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | [1] |
| Synonyms | Methiocarb sulfoxide, Mesurol sulfoxide | [1] |
| CAS Number | 2635-10-1 | [1] |
| Molecular Formula | C ₁₁ H ₁₅ NO ₃ S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | Solid (Assumed based on related compounds) | |
| XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 241.07726451 Da | [1] |
| Monoisotopic Mass | 241.07726451 Da | [1] |

Synthesis and Metabolism

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is primarily formed through the metabolic oxidation of methiocarb in biological systems and in the environment.[2][3]

Metabolic Pathway

The metabolic conversion of methiocarb to its sulfoxide and sulfone derivatives is a key detoxification pathway. This process is primarily mediated by cytochrome P450 monooxygenases in the liver.[4][5]



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Metabolic pathway of Methiocarb.

Laboratory Synthesis

A direct, detailed laboratory synthesis protocol for 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is not widely published, as it is typically studied as a metabolite. However, a general approach involves the controlled oxidation of the parent compound, methiocarb.

General Protocol for Oxidation:

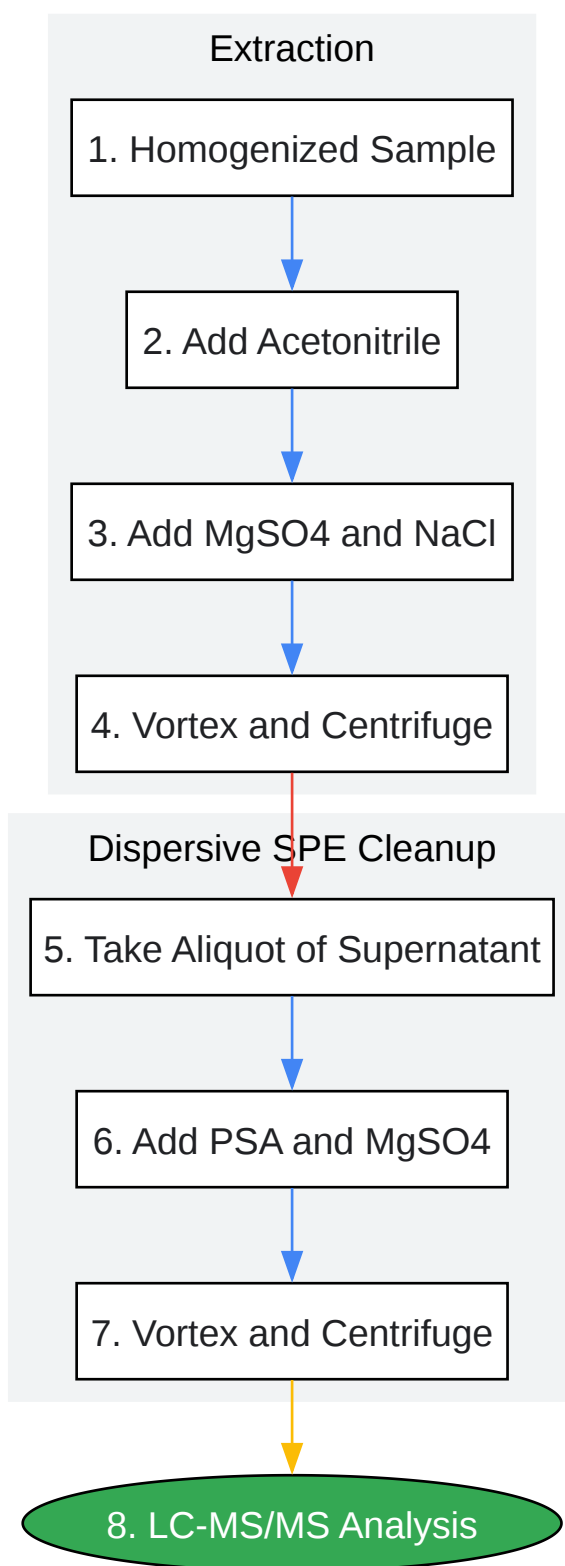
- **Dissolution:** Dissolve methiocarb in a suitable organic solvent, such as dichloromethane or methanol.
- **Oxidizing Agent:** Add a controlled amount of an oxidizing agent. Common reagents for sulfide to sulfoxide conversion include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction should be carried out at a low temperature (e.g., 0 °C) to prevent over-oxidation to the sulfone.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum sulfoxide formation.

- Quenching and Work-up: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with a solution of sodium thiosulfate). Perform an aqueous work-up to remove water-soluble byproducts.
- Purification: Purify the resulting crude product using column chromatography on silica gel to isolate the 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate.

Experimental Protocols

Analysis of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.^{[6][7][8][9]}



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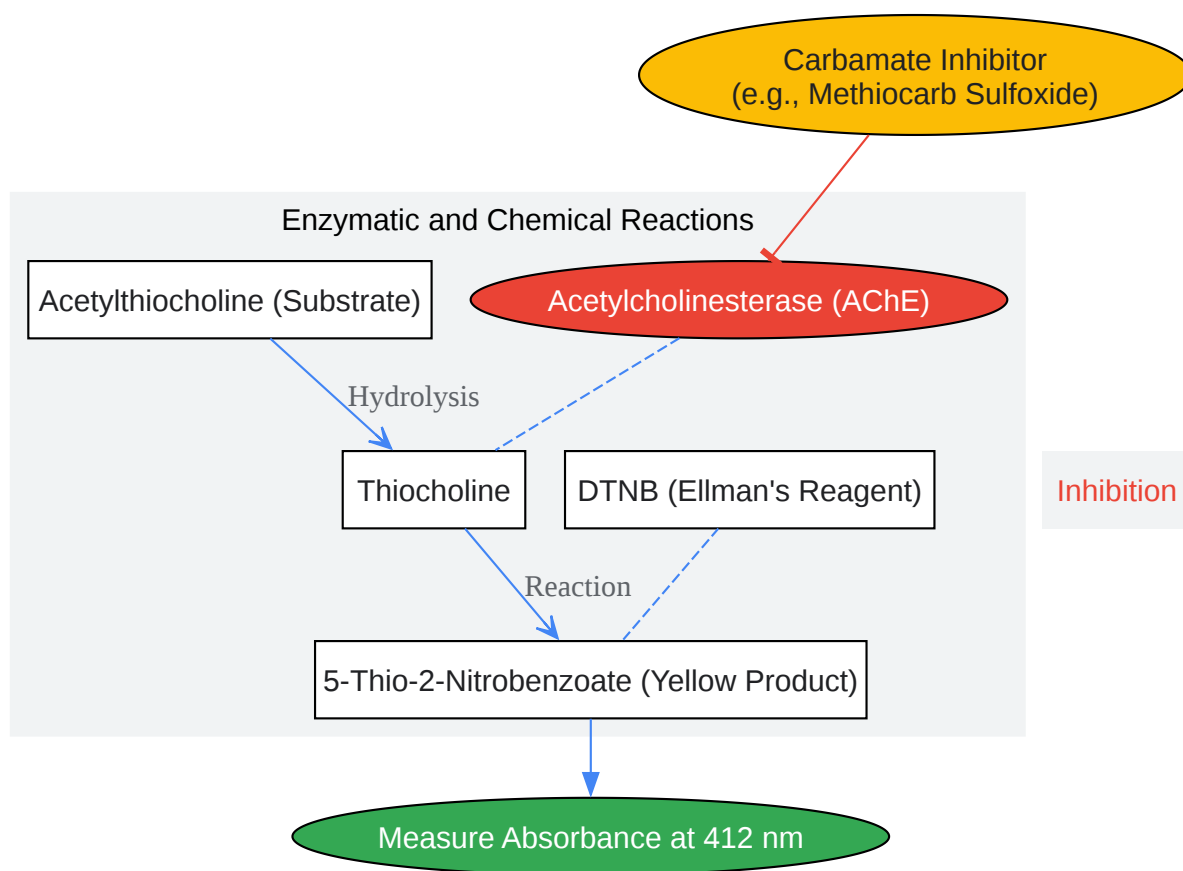
QuEChERS experimental workflow.

Methodology:

- Sample Extraction:
 - Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile.
 - Add magnesium sulfate (MgSO_4) and sodium chloride (NaCl).
 - Shake or vortex vigorously for 1 minute and then centrifuge.[\[6\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Add primary secondary amine (PSA) sorbent to remove organic acids and sugars, and MgSO_4 to remove excess water.
 - Vortex and centrifuge.[\[9\]](#)
- LC-MS/MS Analysis:
 - The final extract is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
 - LC Conditions: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid or ammonium formate to improve ionization.
 - MS/MS Parameters: The analysis is performed in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, with specific precursor and product ion transitions for 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate.[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Example MRM transitions: Precursor ion $[\text{M}+\text{H}]^+$ m/z 242.1 \rightarrow Product ions (e.g., m/z 185.1, m/z 170.1).[\[10\]](#)[\[11\]](#)

Cholinesterase Inhibition Assay (Ellman's Method)

The primary biological activity of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is the inhibition of acetylcholinesterase. The Ellman's assay is a colorimetric method used to measure cholinesterase activity.^{[13][14][15][16][17]}



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Principle of the Ellman's assay.

Methodology:

- Reagent Preparation:

- Phosphate Buffer: 0.1 M, pH 8.0.
- DTNB (Ellman's Reagent): 5,5'-dithiobis-(2-nitrobenzoic acid) solution in phosphate buffer.
- Substrate: Acetylthiocholine iodide (ATCI) solution in deionized water.
- Enzyme: Acetylcholinesterase (AChE) solution in phosphate buffer.
- Inhibitor: A solution of 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate in a suitable solvent (e.g., DMSO), diluted in buffer.[\[13\]](#)[\[14\]](#)
- Assay Procedure (96-well plate format):
 - To the wells of a microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
 - Add the inhibitor solution at various concentrations to the test wells and a solvent control to the control wells.
 - Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding the ATCI substrate solution to all wells.
 - Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[\[13\]](#)
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute).
 - The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.
 - The IC_{50} value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Mechanism of Action

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is a potent inhibitor of acetylcholinesterase (AChE).[1] AChE is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This process is crucial for terminating nerve impulses at cholinergic synapses.

Mechanism of Inhibition:

Carbamates, including **methiocarb sulfoxide**, act as pseudo-irreversible inhibitors of AChE. The carbamate group of the inhibitor is transferred to the serine residue in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic cycle. The slow decarbamoylation rate leads to a temporary inactivation of the enzyme, resulting in the accumulation of acetylcholine in the synaptic cleft. This accumulation leads to overstimulation of cholinergic receptors, causing the characteristic signs of cholinergic toxicity.

Conclusion

3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate is a biologically active metabolite of methiocarb with significant toxicological implications due to its potent inhibition of acetylcholinesterase. This technical guide has provided a detailed summary of its physical and chemical properties, metabolic formation, and key experimental protocols for its analysis and the characterization of its biological activity. The methodologies and data presented herein are intended to be a valuable resource for researchers and professionals working in related scientific disciplines.

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